molecular formula C18H17BrN2OS B2438009 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851800-41-4

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B2438009
CAS No.: 851800-41-4
M. Wt: 389.31
InChI Key: KZLQACDNWWQCFQ-UHFFFAOYSA-N
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Description

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is an organic compound that features a unique combination of functional groups, including a bromobenzyl thioether, a dihydroimidazole, and a tolyl methanone

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLQACDNWWQCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps. One common approach is to start with the preparation of the 4-bromobenzyl thioether intermediate, which can be achieved through a nucleophilic substitution reaction between 4-bromobenzyl chloride and a thiol compound. This intermediate is then reacted with a dihydroimidazole derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an antimicrobial agent and anticancer drug . Studies have shown that derivatives of similar structures exhibit significant activity against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7) cells. For instance:

  • A study on thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer effects against MCF7 cells through Sulforhodamine B assays .
  • Molecular docking studies indicate that the compound can effectively bind to target receptors involved in cancer proliferation, enhancing its therapeutic potential .

Research indicates that compounds containing the imidazole structure often act as enzyme inhibitors or receptor modulators. The compound's unique structure may allow it to interact with biological targets effectively:

  • Antimicrobial Activity : The compound has been tested for its effectiveness against various pathogens, showing potential in overcoming microbial resistance .
  • Anticancer Activity : Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapy .

Material Science

In addition to biological applications, the compound's unique chemical properties make it suitable for use in developing novel materials:

  • It can serve as a building block for synthesizing more complex organic molecules used in various industrial applications.
  • The structural characteristics allow for modifications that can lead to new materials with enhanced properties for use in electronics or coatings.

Case Studies

StudyFocusFindings
Study on Thiazole Derivatives Antimicrobial & Anticancer ActivitySignificant activity against MCF7 cells and bacterial strains; molecular docking confirmed binding efficacy.
Synthesis of Hybrid Compounds Antitumor ActivityNew compounds synthesized showed cytotoxic effects on multiple cancer cell lines; structure-activity relationships explored.
Molecular Modeling Studies Binding StudiesIdentified effective binding modes of synthesized compounds with target receptors, indicating potential therapeutic pathways.

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-bromobenzyl)thioether derivatives: Compounds with similar thioether and bromobenzyl groups.

    Dihydroimidazole derivatives: Compounds containing the dihydroimidazole moiety.

    Tolyl methanone derivatives: Compounds with the tolyl methanone structure.

Uniqueness

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic organic molecule belonging to the imidazole derivatives class. Its structure includes a thioether linkage and an imidazole ring, which are significant for its biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18BrN2S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{S}

This structure features:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme active sites.
  • Bromobenzylthio Group : Imparts unique electronic properties that may enhance biological interactions.
  • Methanone Group : Contributes to the compound's reactivity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromobenzylthio group can potentially engage with enzymes or receptors, leading to modulation of various biochemical pathways. The imidazole ring's ability to participate in hydrogen bonding and coordination with metal ions enhances its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thioether functionalities often exhibit significant antimicrobial properties. For instance, similar imidazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. For example, compounds structurally related to our target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with microtubule dynamics or modulation of signaling pathways associated with cell growth.

Comparative Analysis

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-(4-Bromobenzyl)thioacetamideThioether + AmideAntimicrobial
1-(4-Bromobenzyl)-3-methylimidazoliumImidazole + Quaternary AmmoniumAnticancer
2-(4-Isopropoxyphenyl)thiazoleThiazole + PhenylAntifungal

This table illustrates how the specific combination of functional groups in our target compound may confer distinct biological activities compared to other known compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole derivatives in treating various diseases:

  • Antihypertensive Effects : A study evaluated a series of imidazoline derivatives for their affinity towards imidazoline binding sites and adrenergic receptors. The most active compounds demonstrated significant reductions in mean arterial blood pressure in hypertensive models, suggesting potential in managing hypertension .
  • Antitumor Activity : Another investigation focused on multitargeted imidazoles as drug candidates for neurodegenerative diseases and cancer. These compounds exhibited balanced in vitro activity against multiple targets, including tubulin polymerization inhibitors, which are crucial for cancer therapy .
  • In Vivo Studies : In vivo evaluations have shown that certain imidazole derivatives can significantly reduce inflammation and exhibit analgesic effects, indicating their potential use as anti-inflammatory agents .

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